molecular formula C12H12N4 B1223700 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 462067-03-4

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No.: B1223700
CAS No.: 462067-03-4
M. Wt: 212.25 g/mol
InChI Key: XSYYLQJMAAYYFC-UHFFFAOYSA-N
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Scientific Research Applications

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several scientific research applications:

Mechanism of Action

Future Directions

Future research could focus on the synthesis of new pyrazoloquinoline derivatives and the exploration of their potential applications in pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are crucial for cellular signaling pathways. For instance, this compound has been shown to inhibit the activity of certain protein kinases, thereby modulating signal transduction processes . Additionally, it can bind to specific receptors, influencing cellular responses and metabolic activities .

Cellular Effects

The effects of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine on cells are profound. It has been observed to influence cell proliferation, differentiation, and apoptosis. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . This compound can also interact with DNA and RNA, affecting gene transcription and translation processes . Additionally, it influences the activity of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine have been studied over different time periods. The compound exhibits stability under various conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, influencing its localization and activity . Understanding these processes is essential for predicting the compound’s pharmacodynamics and potential therapeutic applications .

Subcellular Localization

6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Preparation Methods

The synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the Friedländer condensation reaction. This method includes the condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . The reaction conditions often involve the use of tetrahydrofuran as a solvent medium, followed by cyclization and substitution reactions to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-6-3-8-5-9-11(13)15-16-12(9)14-10(8)4-7(6)2/h3-5H,1-2H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYYLQJMAAYYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(NN=C3N=C2C=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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